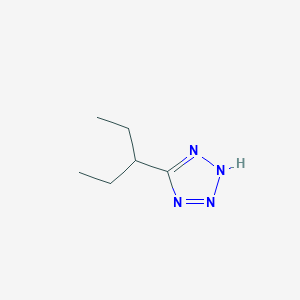

5-(3-戊基)四唑

描述

5-(3-Pentyl)tetrazole is a synthetic organic compound that belongs to the tetrazole family . Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and stability .

Synthesis Analysis

The synthesis of tetrazole derivatives, including 5-(3-Pentyl)tetrazole, can be approached using eco-friendly methods . These methods often involve the use of water as a solvent, moderate conditions, non-toxic substances, easy extractions, and low cost, resulting in good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles, such as 5-(3-Pentyl)tetrazole, is the [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis

Tetrazoles, including 5-(3-Pentyl)tetrazole, have a planar structure that favors the stabilization of electrostatic repulsion of negatively charged ions by delocalization . This property is advantageous for receptor-ligand interactions . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis

Tetrazoles, including 5-(3-Pentyl)tetrazole, can undergo various chemical reactions. They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .Physical And Chemical Properties Analysis

Tetrazoles, including 5-(3-Pentyl)tetrazole, are crystalline and odorless . They show a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are stable over a wide pH range and are also stable to various oxidizing and reducing agents .科学研究应用

在抗糖尿病研究中的应用

5-(3-戊基)四唑衍生物已被探索其作为抗糖尿病剂的潜力。Kees 等人(1995)研究了新的酸性唑类作为潜在的抗糖尿病剂,指出 5-烷基-4-(芳基甲基)吡唑-3-酮在糖尿病小鼠中表现出有希望的降糖活性。这些发现表明这些化合物(包括 5-(3-戊基)四唑)在开发新的抗糖尿病药物中的潜在用途 (Kees 等,1995)。

在神经保护中的应用

Neufeld 等人(2002)的一项研究证明了可诱导一氧化氮合酶选择性抑制剂的前药(L-N6-(1-亚氨基乙基)赖氨酸 5-四唑酰胺)在青光眼大鼠模型中的神经保护作用。该化合物完全防止了慢性中度眼压升高的眼睛中视网膜神经节细胞的丢失,突出了 5-(3-戊基)四唑衍生物在神经保护治疗中的潜力 (Neufeld 等,2002)。

在心血管研究中的应用

Hashimoto 等人(1998)对一种新型 AT1 受体拮抗剂 606A(具有与 5-(3-戊基)四唑相似的四唑部分)的研究表明对高血压相关并发症有积极作用。该化合物不仅降低了血压,而且在高血压大鼠中还预防了心脏、肾脏和血管并发症,表明四唑衍生物在治疗心血管疾病中的潜力 (Hashimoto 等,1998)。

作用机制

Target of action

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They are often used as bio-isosteric replacements for carboxylic acids in medicinal chemistry . .

Mode of action

The mode of action of tetrazoles generally involves their interaction with biological targets. For example, some tetrazoles have been found to inhibit the fungal enzyme cytochrome P450 . .

Biochemical pathways

Tetrazoles can affect various biochemical pathways due to their diverse biological activities. They have been found to exhibit antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . .

Pharmacokinetics

The pharmacokinetics of tetrazoles can vary depending on their specific structure. Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . .

安全和危害

Tetrazoles, including 5-(3-Pentyl)tetrazole, can pose safety hazards. They can burst vigorously when exposed to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .

未来方向

Tetrazoles, including 5-(3-Pentyl)tetrazole, have attracted much attention in medicinal chemistry . They are currently actively studied, are in various stages of clinical trials, or have recently been approved for use as pharmaceuticals . Future research may focus on developing more efficient and eco-friendly methods for their synthesis, as well as exploring their potential applications in various fields .

属性

IUPAC Name |

5-pentan-3-yl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-5(4-2)6-7-9-10-8-6/h5H,3-4H2,1-2H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWSGPKPFURBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

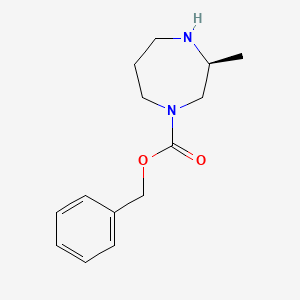

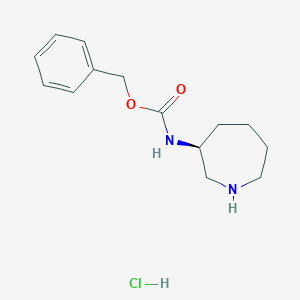

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1429768.png)

![4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B1429769.png)

![{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B1429774.png)

![3-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1429775.png)

![3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1429789.png)